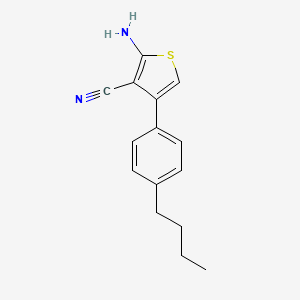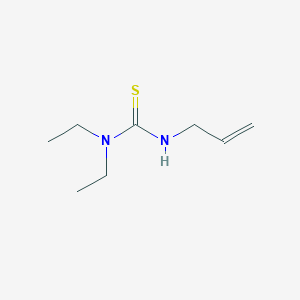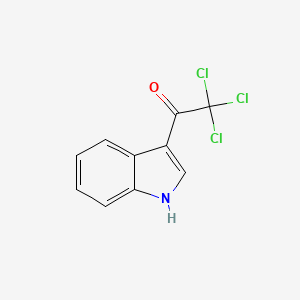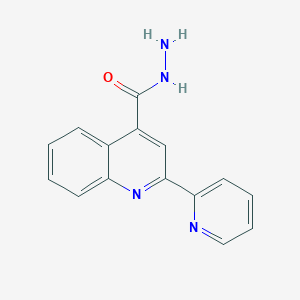
Bis(2-phenylethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-phenylethyl)amine hydrochloride is a chemical compound that belongs to the class of bis(phenylalkyl)amines. These compounds are characterized by having two phenyl groups attached to an amine through an alkyl chain. Bis(phenylalkyl)amines have been studied for various applications, including their use as ligands for metal ions, as catalysts in chemical reactions, and for their biological activities, such as antimicrobial, antiviral, and NMDA receptor antagonism properties .
Synthesis Analysis
The synthesis of bis(phenylalkyl)amines can be achieved through various methods. One approach involves the dehydrative condensation between carboxylic acids and amines, catalyzed by boronic acids . Another method includes the reaction of bis(chlorocarbonyl)phenyl diselenide with amines to produce diphenyl diselenides with potential antimicrobial and antiviral properties . Additionally, palladium-catalyzed amination reactions have been used to synthesize bis(amine anhydride)s, which can be further processed to produce polyimides with high thermal properties .
Molecular Structure Analysis
The molecular structure of bis(phenylalkyl)amines can be influenced by the substituents on the phenyl rings and the length of the alkyl chain connecting the amine to the phenyl groups. For instance, the presence of a hydroxyphenyl group has been shown to significantly increase the potency of bis(phenylalkyl)amines as NMDA receptor antagonists . The X-ray structures of certain bis(amine anhydride)s have been determined, providing insights into the molecular configuration of these compounds .
Chemical Reactions Analysis
Bis(phenylalkyl)amines can participate in various chemical reactions. They have been used as ligands for metal ions, showing selective binding properties . Additionally, bis(phenylalkyl)amines have been shown to exhibit reactivity towards external substrates, such as phenol derivatives and 1,4-cyclohexadiene, in the presence of bis(mu-oxo)dinickel(III) complexes . The reactivity of these compounds can be influenced by the electronic properties of the substituents on the phenyl rings and the basicity of the amine nitrogen .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(phenylalkyl)amines are determined by their molecular structure. For example, the incorporation of bulky triphenylamine units along the polymer backbone of polyimides derived from bis(amine anhydride)s results in good solubility in aprotic solvents and high thermal properties . The structure-activity relationships of bis(phenylalkyl)amines as NMDA receptor antagonists have been studied, revealing that the phenolic OH group, the distance between the two rings, and the electrostatic interaction with the receptor are primary determinants of potency .
科学的研究の応用
1. Chemical Sterilization
Bis(2-phenylethyl)amine hydrochloride has been utilized in the sterilization of blood and blood plasma. Methyl-bis(beta-chloroethyl) amine hydrochloride, a compound related to this compound, demonstrated effective virucidal and bactericidal effects in plasma, serum, or whole blood. This process is non-toxic at certain pH levels and does not significantly affect blood cells or blood components like complement, immune bodies, or fibrinogen (Hartman, Mangun, Feeley, & Jackson, 1949).
2. Synthesis under Microwave Irradiation
Research has explored the synthesis of bis(2-benzimidazolylmethyl)amine under microwave irradiation, a method that is more efficient than conventional methods. This process, involving the reaction of o-phenylenediamine with iminodiacetic acid, is significantly faster and yields higher product amounts, indicating potential for improved synthesis techniques for related compounds (Zhang Jin-yan, 2009).
3. Synthesis Optimization
There's also research on optimizing the synthesis of bis(2-chloroethyl)amine hydrochloride, a related compound, focusing on reaction conditions like temperature and reaction time. This optimized process is simple, economic, and environmentally friendly (Xiao Cui-ping, 2009).
4. Antimicrobial and Antiviral Properties
This compound-related compounds have been studied for their antimicrobial and antiviral properties. For instance, bis[(2-chlorocarbonyl)phenyl] diselenide and its derivatives showed high activity against Gram-positive bacteria and human herpes virus, demonstrating the potential of these compounds in medical applications (Giurg et al., 2017).
5. NMDA Receptor Antagonism
Studies on bis(phenylalkyl)amines, structurally analogous to this compound, have shown them to be selective antagonists of NMDA receptors. This research provides insights into designing novel NR2B-selective antagonists, potentially useful for treating neurological disorders (Tamiz et al., 1998).
6. Asymmetric Catalysis
This compound derivatives have been used in the synthesis of phosphoramidite ligands, which are crucial in asymmetric catalysis. This research provides scalable protocols for synthesizing these ligands, indicating their importance in organic synthesis (Smith et al., 2008).
Safety and Hazards
Bis(2-phenylethyl)amine hydrochloride is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
作用機序
Target of Action
Bis(2-phenylethyl)amine hydrochloride is a derivative of phenethylamine . Phenethylamine is known to interact with several targets, including primary amine oxidase, trypsin-1, and trypsin-2 . These targets play crucial roles in various biological processes, including neurotransmission and protein digestion.
Mode of Action
Phenethylamine, a related compound, is known to interact with its targets to modulate their activities . For instance, it can act as an agonist at the human trace amine-associated receptor 1 (hTAAR1) .
Biochemical Pathways
Phenethylamine is known to be involved in several biochemical pathways, including those related to neurotransmission .
Result of Action
Phenethylamine is known to have effects on the central nervous system, potentially influencing mood and behavior .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .
特性
IUPAC Name |
2-phenyl-N-(2-phenylethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;/h1-10,17H,11-14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMYHLWTKLNQKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6332-28-1 |
Source


|
| Record name | Benzeneethanamine, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bis(2-phenylethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B1332775.png)


![7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one](/img/structure/B1332779.png)

![(4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1332781.png)


